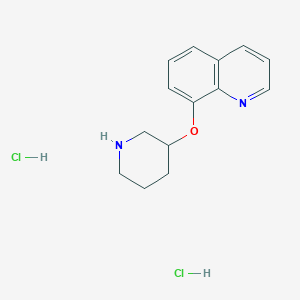

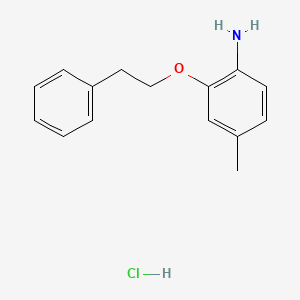

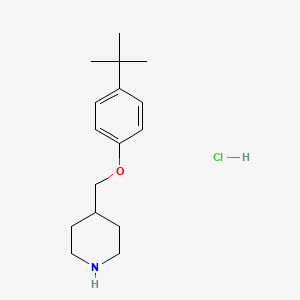

![molecular formula C18H32Cl3N3 B1391288 [(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride CAS No. 1185293-28-0](/img/structure/B1391288.png)

[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride

Übersicht

Beschreibung

[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride, commonly referred to as BPT, is a highly versatile compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. BPT has been used in a variety of laboratory experiments, and its unique properties have made it an attractive option for researchers seeking to explore its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride and its derivatives exhibit a range of synthesis methods and applications in chemical reactions. For instance, some derivatives demonstrate significant antimicrobial and cytotoxic activities. The compound's derivatives were prepared by forming specific structures and then subjected to various chemical reactions. This process yielded compounds with notable anti-bacterial and cytotoxic properties (Noolvi et al., 2014). Additionally, methods were developed for the efficient in situ synthesis of certain derivatives, offering streamlined pathways for producing key synthetic intermediates in high yields (Koroleva et al., 2012).

Electronic and Optical Applications

In the realm of electronics and optics, specific derivatives of the compound have been used to create solution-processible bipolar molecules. These molecules, which combine hole-transporting and electron-transporting properties, were utilized to fabricate phosphorescent organic light-emitting diodes (OLEDs) with improved performance, indicating the potential of such derivatives in advanced electronic and photonic devices (Ge et al., 2008).

Structural Analysis and Characterization

The compound and its derivatives have also been a subject of extensive structural analysis. Techniques like single crystal X-ray diffraction have been employed to unambiguously establish the configurations within structures derived from the compound. This level of analysis aids in understanding the molecular and crystal structures, facilitating the development of more targeted applications in various fields (Christensen et al., 2011).

Reactivity and Synthesis

The compound's derivatives have shown diverse reactivities and have been used in the synthesis of complex structures. For example, studies on the kinetics of reactions involving tertiary amines derived from the compound provide insights into their nucleophilic reactivities. Such understanding is crucial for designing reactions in synthetic chemistry (Ammer et al., 2010).

Eigenschaften

IUPAC Name |

[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]methanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3.3ClH/c19-13-17-7-4-10-21(15-17)18-8-11-20(12-9-18)14-16-5-2-1-3-6-16;;;/h1-3,5-6,17-18H,4,7-15,19H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDVNULCTDBFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

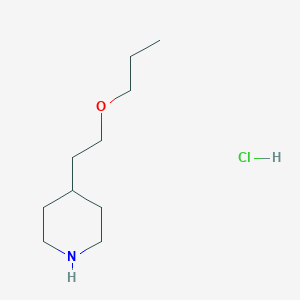

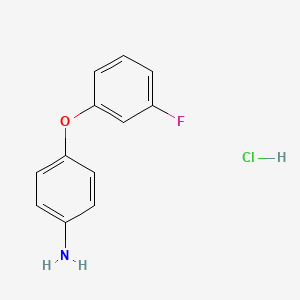

![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)

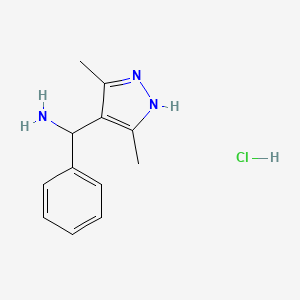

![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)

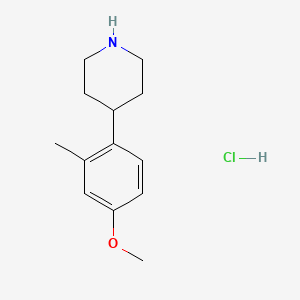

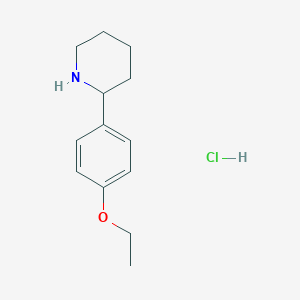

![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)

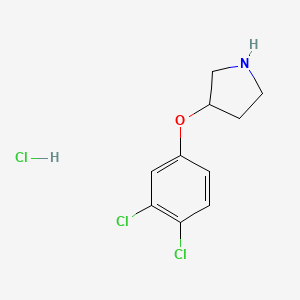

![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)